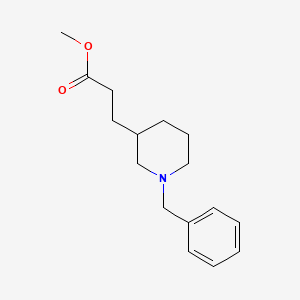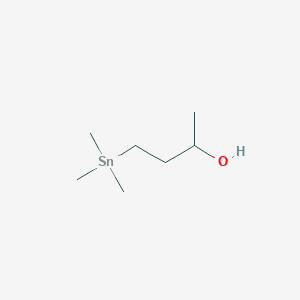
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The presence of the piperazine ring and the naphthyridine core contributes to its potent antibacterial properties.
Méthodes De Préparation
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro and difluorophenyl groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the piperazine ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.
Final oxidation and carboxylation: The final steps involve oxidation and carboxylation to obtain the desired compound.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro and difluorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of fluoroquinolones.
Biology: The compound is used in studies investigating bacterial resistance mechanisms.
Medicine: It is employed in the development of new antibacterial agents and in clinical trials for treating bacterial infections.
Industry: The compound is used in the formulation of antibacterial drugs and in quality control processes
Mécanisme D'action
The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluoro and difluorophenyl groups enhances its binding affinity to the target enzymes .
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic properties and spectrum of activity .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
- Ofloxacin
Propriétés
Numéro CAS |
100490-71-9 |
|---|---|
Formule moléculaire |
C20H17F3N4O3 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H17F3N4O3/c1-25-4-6-26(7-5-25)19-15(23)9-12-17(28)13(20(29)30)10-27(18(12)24-19)16-3-2-11(21)8-14(16)22/h2-3,8-10H,4-7H2,1H3,(H,29,30) |
Clé InChI |
QFUBYXFSFVLOER-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)

![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)






![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)

